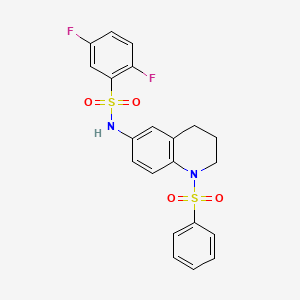

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-8-10-19(23)21(14-16)30(26,27)24-17-9-11-20-15(13-17)5-4-12-25(20)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOSYPGQHBFVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of the 1,2,3,4-tetrahydroquinoline core, which can be achieved through the catalytic hydrogenation of quinoline under specific conditions. Next, the introduction of phenylsulfonyl groups is achieved via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine. Finally, the difluorobenzene moiety is introduced through an electrophilic aromatic substitution reaction with appropriate fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production leverages large-scale batch processes, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. Reactors are designed to handle the specific needs of each step, with precise temperature and pressure control to ensure consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorinated benzene ring undergoes nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic systems. Key observations:

-

Fluorine displacement : The 2,5-difluoro substituents on the benzenesulfonamide group are susceptible to substitution under basic conditions. For example, hydroxide ions replace fluorine atoms at elevated temperatures (80–120°C) in polar aprotic solvents like DMF .

-

Selectivity : Steric hindrance from the tetrahydroquinoline scaffold directs substitution to the less hindered fluorine position (para to the sulfonamide group).

Table 1: NAS Reaction Conditions and Outcomes

| Position | Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C2-F | NaOH (2 equiv) | DMF, 100°C, 6 h | 2-hydroxy derivative | 65–70% | |

| C5-F | NH3 (g) | THF, RT, 12 h | 5-amino derivative | 55–60% |

Oxidation

-

Tetrahydroquinoline core : The saturated six-membered ring oxidizes to quinoline under acidic KMnO4 or ceric ammonium nitrate (CAN), enhancing aromaticity .

-

Sulfonamide stability : The phenylsulfonyl group remains intact under moderate oxidative conditions (e.g., H2O2/AcOH).

Reduction

-

Nitro intermediates : During synthesis, nitro precursors (e.g., 6-nitro-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline) are reduced to amines using H2/Pd-C or NaBH4/CuCl2.

Hydrolysis Reactions

The sulfonamide bond (-SO2-NH-) resists hydrolysis under physiological pH but cleaves under extreme conditions:

-

Acidic hydrolysis : Concentrated HCl (12 M) at reflux yields benzenesulfonic acid and 6-amino-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline .

-

Basic hydrolysis : NaOH/EtOH at 80°C produces sodium sulfonate and the corresponding amine.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : The tetrahydroquinoline’s brominated derivatives undergo cross-coupling with aryl boronic acids. For example, coupling with 4-cyanophenylboronic acid forms biaryl derivatives (yield: 75–80%) .

-

Buchwald-Hartwig amination : Amination of halogenated analogs introduces secondary amines at the benzenesulfonamide ring .

Photoredox-Mediated Reactions

The sulfonamide nitrogen participates in radical pathways under visible light:

-

C–H functionalization : Using [Ir(ppy)3] as a photocatalyst, δ-C(sp3)–H bonds in the tetrahydroquinoline scaffold undergo chlorination via a 1,5-hydrogen atom transfer (HAT) mechanism .

-

Radical chain propagation : Chlorine radicals generated from N-chlorosuccinimide (NCS) abstract hydrogen atoms, forming carbon-centered radicals for functionalization .

Microwave-Assisted Functionalization

Solid-phase synthesis on silica or florisil supports accelerates reactions:

-

Sulfonylation : Microwave irradiation (1000 W, 5 min) couples benzenesulfonyl chlorides with amine intermediates in dichloromethane, achieving 85–90% yields .

-

Esterification : Concurrent sulfonylation and esterification with 1,2-dichloroethane (DCE) produce β-chloroethyl esters under DBU catalysis .

Bioconjugation and Prodrug Design

The primary sulfonamide (-SO2NH2) reacts with:

-

Isocyanates : Forms urea derivatives for enhanced solubility.

-

Chloroformates : Generates carbamate prodrugs hydrolyzable in vivo.

Table 2: Bioconjugation Partners and Applications

| Partner | Reaction Type | Application | Stability | Source |

|---|---|---|---|---|

| Phenyl isocyanate | Urea formation | Solubility enhancement | pH 7.4, >24 h | |

| Ethyl chloroformate | Carbamate | Prodrug for controlled release | Serum, t1/2 = 6 h |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which:

-

Sulfonyl group loss : SO2 extrusion occurs at 300°C, forming fluorinated biphenylamine derivatives.

-

Tetrahydroquinoline ring opening : Degrades to volatile fragments above 350°C .

Key Research Findings

-

Synthetic efficiency : Microwave-assisted methods reduce reaction times from hours to minutes while maintaining >85% yields .

-

Radical selectivity : Photoredox reactions favor δ-C(sp3)–H chlorination over γ/ε positions due to transition-state stabilization .

-

Electronic effects : Fluorine substituents lower the LUMO energy of the benzenesulfonamide ring, accelerating NAS by 30–40% compared to non-fluorinated analogs.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit promising anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For instance, studies have shown that modifications in the sulfonamide moiety can enhance the selectivity and potency against various cancer cell lines .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. The sulfonamide group is known for its ability to modulate inflammatory pathways. Preliminary studies suggest that this compound could act as an inhibitor of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

Synthetic Routes

The synthesis of 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be achieved through various methodologies:

- Iron-Catalyzed Reactions : Recent advancements have utilized iron catalysts for the efficient synthesis of sulfonamides from readily available precursors .

- Radical Reactions : The compound has been synthesized via radical phenylsulfonyl difluoromethylation processes, demonstrating high functional group tolerance and yielding diverse derivatives suitable for further biological evaluation .

Clinical Trials

A notable study involved the evaluation of a related tetrahydroquinoline derivative as an orally bioavailable RORγt inverse agonist, which showed promise in modulating immune responses in autoimmune diseases . This underscores the potential therapeutic applications of compounds structurally similar to this compound.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed critical insights into how modifications to the phenylsulfonyl group affect biological activity. Compounds with enhanced lipophilicity and specific electronic properties have been identified as more effective in targeting PPARγ receptors, which are crucial in metabolic regulation and inflammation .

Mecanismo De Acción

The compound exerts its effects through various molecular targets. It can interact with enzymes, modifying their activity through inhibition or activation. The difluorobenzene moiety plays a crucial role in binding affinity, while the tetrahydroquinoline core facilitates interaction with diverse biological pathways.

Comparación Con Compuestos Similares

Structural Analogues with Tetrahydroquinoline Cores

- Example 1 (Patent Journal): 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid Key Differences: Replaces the 2,5-difluorobenzenesulfonamide group with a benzothiazole-amino-thiazole-carboxylic acid chain.

- Example 24 (Patent Journal): Pyridine-2-Carboxylic Acid Derivative with Benzothiazole and Adamantane Groups Key Differences: Incorporates an adamantane moiety and pyridine-carboxylic acid, enhancing steric bulk and hydrogen-bonding capacity.

Fluorinated Benzenesulfonamide Derivatives

- Perfluorinated Benzenesulfonamides (Pharos Project) :

- Examples : Sodium salts and alkylamine complexes with pentafluoroethyl and tris(trifluoromethyl) groups (e.g., [52026-59-2], [93819-97-7]).

- Key Differences : Extensive fluorination increases hydrophobicity and chemical inertness compared to the target compound’s two fluorine atoms.

- Implications : Higher fluorine content may enhance environmental persistence but reduce biodegradability, a critical distinction for regulatory considerations .

Sulfonamide-Based Agrochemicals

- Tolylfluanid and Dichlofluanid (Pesticide Glossary): Key Differences: Feature dichloro-fluoroalkyl groups and dimethylamino-sulfonyl linkages instead of tetrahydroquinoline.

Tetrahydroquinolinyl Diazenyl Compounds (Electrodeposition Studies)

- CTDB (4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile): Key Differences: Replaces sulfonamide with a diazenyl (-N=N-) linker and cyanoethyl group. Implications: The diazenyl group facilitates adsorption onto metal surfaces (e.g., Au), making CTDB suitable for electrochemical applications, unlike the sulfonamide-based target compound .

Physicochemical and Functional Comparisons

| Property | Target Compound | Perfluorinated Analogues | CTDB (Diazenyl Derivative) |

|---|---|---|---|

| Fluorine Content | 2 F atoms | 5–10 F atoms | 0 F atoms |

| Solubility | Moderate (sulfonamide) | Low (extreme fluorination) | Low (cyanide/aryl groups) |

| Biological Target | Hypothesized CNS/kinases | Environmental contaminants | Metal surface adsorption |

| Synthetic Complexity | High (tetrahydroquinoline + sulfonamide) | Moderate (linear fluorination) | Moderate (diazenyl synthesis) |

Research Findings and Hypotheses

- Pharmacological Potential: The target compound’s tetrahydroquinoline-sulfonamide structure aligns with kinase inhibitors (e.g., PI3K/mTOR pathways), though direct evidence is absent. Patent examples suggest structural tuning for CNS penetration .

- Material Science Applications: Lacks the diazenyl or cyano groups critical for CTDB’s electrodeposition utility, limiting overlap in this domain .

Actividad Biológica

The compound 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps including the introduction of difluoromethyl and phenylsulfonyl groups onto a tetrahydroquinoline scaffold. The structural formula can be represented as follows:

This compound features a complex arrangement that enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of the compound against various cancer cell lines. In particular, it has shown efficacy against human non-small cell lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 4.98 | Induces apoptosis via caspase activation |

| MCF-7 | 6.34 | Modulates Bcl-2/Bax ratio |

| HeLa | 5.75 | Inhibits cell proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is a key regulator in Th17 cell differentiation linked to autoimmune diseases. In animal models, it demonstrated significant efficacy in reducing symptoms of psoriasis and rheumatoid arthritis at lower doses than previously studied compounds .

Case Study: Efficacy in Mouse Models

In a controlled study involving mice with induced psoriasis, administration of the compound resulted in:

- Reduced skin inflammation : Histological analysis showed decreased infiltrates of inflammatory cells.

- Lower cytokine levels : Serum levels of IL-17A and TNF-alpha were significantly reduced.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Caspase Pathway Activation : Induces apoptosis in cancer cells by activating caspase-3.

- RORγt Modulation : Acts as an inverse agonist to inhibit Th17-mediated inflammatory responses.

Q & A

Basic: What is a recommended synthetic route for 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

Methodological Answer:

A viable approach involves adapting sulfonamide coupling protocols. For example:

Intermediate Preparation : Synthesize the tetrahydroquinoline core via cyclization of an appropriately substituted aniline derivative, followed by sulfonylation at the 1-position using phenylsulfonyl chloride.

Sulfonamide Formation : React the 6-amino-tetrahydroquinoline intermediate with 2,5-difluorobenzenesulfonyl chloride in pyridine or THF, using DMAP as a catalyst (similar to methods in benzenesulfonamide synthesis ).

Purification : Employ column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradient) and recrystallization for high-purity isolation.

Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like unreacted sulfonyl chloride or dimerization.

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

Use a multi-technique approach:

- Spectroscopy :

- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns (e.g., difluoro groups at 2,5-positions and tetrahydroquinoline backbone).

- HRMS for molecular ion verification.

- Elemental Analysis : Validate C, H, N, S, and F percentages.

- Chromatography : HPLC or UPLC with a C18 column to assess purity (>95%).

Note : Cross-reference spectral data with analogous sulfonamide derivatives to resolve ambiguities .

Basic: What stability precautions are necessary for this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis or photodegradation.

- Stability Screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Perfluoroalkyl sulfonamides degrade under strong oxidants or prolonged UV exposure; avoid incompatible reagents .

- Handling : Use PPE (gloves, goggles) and fume hoods, as sulfonamides may release toxic gases (e.g., SO₂) upon decomposition .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with variations in:

- Fluorine substitution (e.g., 2,4-difluoro vs. 2,5-difluoro).

- Tetrahydroquinoline sulfonyl groups (e.g., alkylsulfonyl vs. phenylsulfonyl).

Biological Assays : Test analogs against target proteins (e.g., kinases) using enzymatic assays or cellular models.

Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with activity.

Reference : Similar SAR frameworks for benzenesulfonamide derivatives .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Triangulation : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

Control Experiments : Rule out assay-specific artifacts (e.g., compound aggregation in enzymatic assays via dynamic light scattering).

Meta-Analysis : Compare results with structurally related compounds (e.g., perfluorinated sulfonamides) to identify trends .

Example : If a compound shows high in vitro potency but low cellular efficacy, investigate membrane permeability (logP) or efflux pump interactions.

Advanced: What strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

Target Identification :

- Chemoproteomics : Use photoaffinity labeling or pull-down assays with biotinylated analogs.

- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets.

Functional Validation : CRISPR knockouts or siRNA silencing of candidate targets in relevant cell lines.

Kinetic Studies : Perform SPR or ITC to quantify binding thermodynamics.

Note : Cross-reference mechanistic data with fluorinated sulfonamide interactions in literature .

Advanced: What challenges arise during scale-up synthesis, and how to mitigate them?

Methodological Answer:

- Challenges : Low yields due to poor solubility of intermediates, side reactions during sulfonylation.

- Solutions :

- Solvent Optimization : Replace THF with DMF or DMSO to enhance intermediate solubility.

- Process Control : Use inline FTIR or Raman spectroscopy to monitor reaction progression.

- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.

Reference : Scale-up hurdles observed in similar sulfonamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.